molecular formula C17H26ClNO4 B13518374 benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride

benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride

Cat. No.: B13518374
M. Wt: 343.8 g/mol
InChI Key: BFBWIEBTGALENA-SLHAJLBXSA-N
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Description

Benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzyl group, an ethoxy group, and a hydrochloride salt form. Its unique configuration makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride typically involves multiple steps:

    Formation of the Benzyl Ester: The initial step often involves the esterification of a suitable carboxylic acid with benzyl alcohol under acidic conditions.

    Amino Acid Derivative Formation: The next step includes the formation of the amino acid derivative, where the amino group is protected to prevent unwanted reactions.

    Coupling Reaction: The protected amino acid derivative is then coupled with the ethoxy group-containing compound using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection and Hydrochloride Formation: Finally, the protecting groups are removed, and the compound is converted to its hydrochloride salt form using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester or amide functionalities, converting them to alcohols or amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features are explored for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(2S)-2-{[(2S)-1-methoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride
  • Benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-ethylbutanoatehydrochloride
  • Benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylpentanoatehydrochloride

Uniqueness

Benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required.

Properties

Molecular Formula

C17H26ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C17H25NO4.ClH/c1-5-21-16(19)13(4)18-15(12(2)3)17(20)22-11-14-9-7-6-8-10-14;/h6-10,12-13,15,18H,5,11H2,1-4H3;1H/t13-,15-;/m0./s1

InChI Key

BFBWIEBTGALENA-SLHAJLBXSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)N[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1.Cl

Canonical SMILES

CCOC(=O)C(C)NC(C(C)C)C(=O)OCC1=CC=CC=C1.Cl

Origin of Product

United States

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